molecular formula C7H4ClNOS B1308705 7-Chloro-2-mercaptobenzoxazole CAS No. 51793-93-2

7-Chloro-2-mercaptobenzoxazole

Cat. No.: B1308705
CAS No.: 51793-93-2
M. Wt: 185.63 g/mol
InChI Key: XXRDNTGJMQMSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-mercaptobenzoxazole, also known as 7-chloro-3H-1,3-benzoxazole-2-thione, is a heterocyclic compound with the molecular formula C7H4ClNOS. This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 7th position and a mercapto group at the 2nd position. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloro-2-mercaptobenzoxazole can be synthesized using 6-chloro-2-aminophenol as a starting reagent. The synthesis involves the cyclization of 6-chloro-2-aminophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of ortho-aminophenol or its metal salts with an alkali metal trithiocarbonate in aqueous solution. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-mercaptobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

7-Chloro-2-mercaptobenzoxazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, derivatives of this compound have been investigated for their potential as:

  • Antitumor Agents : Research has shown that certain derivatives exhibit potent antiproliferative activity against cancer cell lines such as HepG2, MCF-7, MDA-MB-231, and HeLa. For example, compound derivatives demonstrated IC50 values ranging from 2.14 to 19.34 µM against these cell lines, indicating their potential as effective anticancer drugs .
  • Antimicrobial Agents : Its derivatives have been explored for their antimicrobial properties, contributing to the development of new antibiotics and antifungal treatments .

Agricultural Chemicals

In agricultural applications, this compound is utilized in formulating pesticides and fungicides. It provides effective protection against a variety of plant pathogens, thereby enhancing crop yield and sustainability . The compound's reactivity allows it to be incorporated into formulations that target specific pests while minimizing environmental impact.

Analytical Chemistry

This compound is employed in analytical methods for detecting heavy metals and other contaminants in environmental samples. Its ability to form complexes with metal ions makes it a valuable tool for ensuring compliance with safety regulations in environmental monitoring .

Material Science

This compound is used in the production of specialty polymers and coatings that offer enhanced durability and resistance to environmental degradation. Its chemical properties enable it to function effectively as a protective agent in various materials .

Biochemical Research

In biochemical research, this compound is notable for its role as a cleavable crosslinker in proteomics studies. Its bifunctional structure allows it to covalently link proteins together through its thiol and chloro groups, facilitating the study of protein-protein interactions. The cleavability feature enables researchers to release crosslinked proteins for further analysis using techniques like mass spectrometry.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
6bHepG26.83
6bMCF-73.64
6bMDA-MB-2312.14
6bHeLa5.18
4dVarious2.14 - 12.87

Table 2: Applications of this compound

Application AreaSpecific Use
PharmaceuticalsAntitumor and antimicrobial agents
Agricultural ChemicalsPesticides and fungicides
Analytical ChemistryDetection of heavy metals
Material ScienceSpecialty polymers and coatings
Biochemical ResearchCleavable crosslinker for protein studies

Case Studies

  • Antitumor Activity Study : A study evaluated a series of derivatives based on this compound for their anticancer properties against various cell lines. The results indicated that certain compounds possess significant inhibitory effects on cancer cell proliferation, suggesting potential therapeutic applications in oncology .
  • Environmental Monitoring : In an investigation focused on environmental safety, the compound was utilized to detect trace heavy metals in soil samples, demonstrating its effectiveness as an analytical reagent for ensuring compliance with environmental regulations .
  • Proteomics Application : A study highlighted the use of this compound as a crosslinker in proteomic analyses, showcasing its ability to facilitate the identification of protein complexes within cellular environments.

Mechanism of Action

The mechanism of action of 7-chloro-2-mercaptobenzoxazole involves its interaction with molecular targets such as human carbonic anhydrases (hCAs). The compound inhibits these enzymes by binding to the active site, which contains a zinc ion coordinated by three conserved histidine residues and a water molecule/hydroxide ion. This binding disrupts the enzyme’s catalytic activity, leading to the inhibition of physiological processes such as pH regulation and ion transport .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-mercaptobenzoxazole is unique due to the presence of both a chlorine atom and a mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Chloro-2-mercaptobenzoxazole (C₇H₄ClNOS) is a heterocyclic compound notable for its diverse biological activities. This compound features a thiol group and a chloro substituent, which contribute to its reactivity and potential therapeutic applications. It has been extensively studied for its role as an inhibitor of carbonic anhydrases (CAs), as well as its anticancer and antimicrobial properties.

Inhibition of Carbonic Anhydrases

This compound primarily acts as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are crucial for maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. The compound binds at the active site of hCAs, specifically interacting with the zinc ion present in the enzyme's structure. This binding disrupts the enzyme's catalytic activity, leading to altered physiological processes such as pH regulation and ion transport.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 2-mercaptobenzoxazole, including this compound, were evaluated against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant antiproliferative activity, with IC₅₀ values ranging from 2.14 to 19.34 µM. Notably, some derivatives displayed potent inhibitory effects against key protein kinases such as EGFR and HER2, suggesting a multifaceted mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Its bifunctional structure allows it to interact with various biological targets, making it effective against a range of pathogens. The thiol group can react with cysteine residues in proteins, while the chloro group can engage in nucleophilic substitution reactions with lysine side chains, facilitating covalent bond formation with target proteins .

Case Studies

  • Antitumor Activity : A study evaluated several derivatives of 2-mercaptobenzoxazole for their cytotoxic effects on cancer cell lines. Compound 6b, a derivative closely related to this compound, exhibited IC₅₀ values of 6.83 µM against HepG2 and 3.64 µM against MCF-7 cells. It also demonstrated significant inhibition of CDK2 and VEGFR2 kinases .
    CompoundCell LineIC₅₀ (µM)
    6bHepG26.83
    6bMCF-73.64
    6bMDA-MB-2312.14
    6bHeLa5.18
  • Enzyme Inhibition : The compound was shown to inhibit various protein kinases effectively, with IC₅₀ values indicating strong binding affinity and potential for therapeutic use in cancer treatment .

Applications in Research

This compound is utilized across multiple fields:

  • Chemistry : As a building block for synthesizing more complex heterocyclic compounds.
  • Biology : In studies focusing on protein-protein interactions.
  • Medicine : Investigated for its role in treating conditions like glaucoma and edema due to its CA inhibitory effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 7-Chloro-2-mercaptobenzoxazole derivatives?

  • Methodology :

  • Step 1 : Start with substituted aniline precursors (e.g., 3-chloro-4-fluoroaniline) and react with chloroacetyl chloride under reflux in ethanol to form intermediates (e.g., 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole) .
  • Step 2 : Use nucleophilic substitution with ethyl bromoacetate in DMF and K₂CO₃ as a base, followed by reflux and recrystallization .
  • Step 3 : Verify purity via TLC (silica gel plates, ethyl acetate:methanol:water = 10:1:1) and confirm structure using spectroscopic methods .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

  • Key Techniques :

  • IR Spectroscopy : Detect functional groups (e.g., NH stretch at ~3454 cm⁻¹, C=O at ~1637 cm⁻¹) .
  • ¹H-NMR : Identify proton environments (e.g., singlet at 8.4 ppm for –NH groups) .
  • TLC : Monitor reaction progress and purity using silica gel plates .

Q. How is purity assessed during the synthesis of this compound analogs?

  • Protocol :

  • Melting Point Analysis : Use a calibrated apparatus to compare observed values with literature data .
  • TLC Consistency : Ensure single spots under UV light or iodine vapor .

Advanced Research Questions

Q. How to design in vivo experiments to evaluate the pharmacological activity of this compound derivatives?

  • Methodological Framework :

  • Model Selection : Rodent models (e.g., carrageenan-induced inflammation for anti-inflammatory testing) .
  • Dosage Optimization : Use dose-response curves to identify effective concentrations (e.g., 50–100 mg/kg body weight) .
  • Controls : Include positive controls (e.g., indomethacin for analgesia) and vehicle controls.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups; report p-values (e.g., *p<0.05, †p<0.01) .

Q. How to address contradictions in biological activity data across structurally similar analogs?

  • Analytical Strategies :

  • Substituent Effects : Compare electron-withdrawing (e.g., Cl, F) vs. electron-donating groups on the benzoxazole core .
  • In Vitro vs. In Vivo Correlation : Validate cell-based assays with animal models to rule out bioavailability issues .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., moderate anti-inflammatory activity in fluorinated derivatives) .

Q. What are critical considerations for molecular docking studies involving this compound derivatives?

  • Best Practices :

  • Target Selection : Prioritize enzymes linked to observed bioactivity (e.g., cyclooxygenase for anti-inflammatory analogs) .
  • Parameterization : Use software (e.g., AutoDock Vina) with validated force fields and hydration effects .
  • Validation : Compare docking scores with experimental IC₅₀ values to assess predictive accuracy .

Q. How to optimize reaction yields in the synthesis of this compound derivatives?

  • Experimental Variables :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity .
  • Catalyst Use : Evaluate phase-transfer catalysts (e.g., TBAB) for two-phase reactions .
  • Reaction Time : Monitor intermediates via TLC; extend reflux duration (e.g., 9–12 hours) if incomplete .

Q. How to interpret ¹H-NMR spectral data for this compound derivatives?

  • Guidelines :

  • Integration Ratios : Confirm stoichiometry (e.g., NH protons as singlets with 1H integration) .
  • Coupling Patterns : Identify substituent positions (e.g., para-fluorine causing deshielding) .
  • Reference Compounds : Compare spectra with structurally validated analogs (e.g., 7-chloro-6-fluoro-2-aminobenzothiazole) .

Properties

IUPAC Name

7-chloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRDNTGJMQMSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403433
Record name 7-Chloro-2-mercaptobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-93-2
Record name 51793-93-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-2-mercaptobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-2-mercaptobenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Chloro-2-mercaptobenzoxazole
7-Chloro-2-mercaptobenzoxazole
7-Chloro-2-mercaptobenzoxazole
7-Chloro-2-mercaptobenzoxazole
7-Chloro-2-mercaptobenzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.